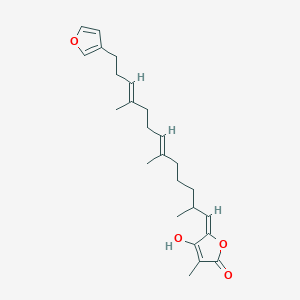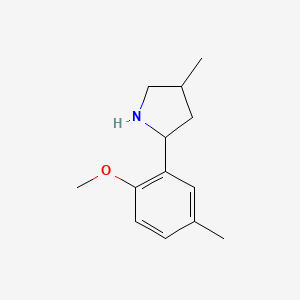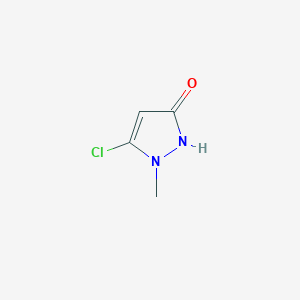
(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a cyanoethyl group and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate typically involves the reaction of a pyrrolidine derivative with acrylonitrile. One common method involves the catalytic hydrogenation of a precursor compound using 10% palladium on carbon (Pd/C) and hydrogen gas (H2). This reaction yields an intermediate, which is then reacted with acrylonitrile to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and reaction parameters is crucial to ensure high purity and consistency in the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hydroxylamines through Cope elimination reactions.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Substitution: Typical reagents for nucleophilic substitution include alkyl halides and other electrophiles.
Major Products Formed
Oxidation: The major product formed is N-hydroxylamine.
Substitution: The products depend on the nucleophile used but generally result in the replacement of the cyanoethyl group with the nucleophile.
Aplicaciones Científicas De Investigación
(S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The cyanoethyl group can undergo nucleophilic attack, leading to the formation of various intermediates. These intermediates can then participate in further reactions, depending on the conditions and reagents used. The exact pathways and molecular targets are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
L-Proline, 1-(2-cyanoethyl)-, methyl ester: This compound is structurally similar and shares some chemical properties with (S)-Methyl 1-(2-cyanoethyl)pyrrolidine-2-carboxylate.
2-(Cyanoethyl)-2-azanorbornane: Another related compound that undergoes similar oxidation and rearrangement reactions.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of both a cyanoethyl group and a methyl ester functional group
Propiedades
Fórmula molecular |
C9H14N2O2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
methyl (2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C9H14N2O2/c1-13-9(12)8-4-2-6-11(8)7-3-5-10/h8H,2-4,6-7H2,1H3/t8-/m0/s1 |
Clave InChI |
GQYOEHUBVUFLPY-QMMMGPOBSA-N |
SMILES isomérico |
COC(=O)[C@@H]1CCCN1CCC#N |
SMILES canónico |
COC(=O)C1CCCN1CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


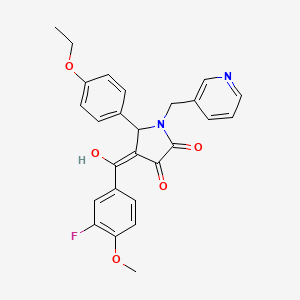
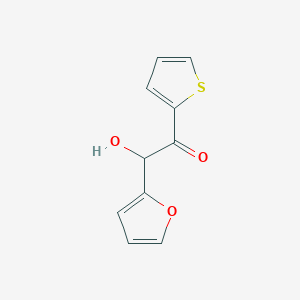


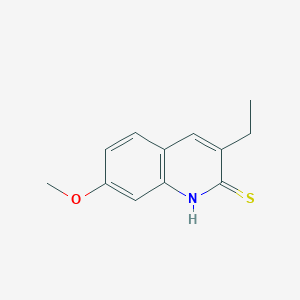
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)



![8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine](/img/structure/B12880417.png)
